molecular formula C15H14N4O2 B2776226 4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol CAS No. 1553969-90-6

4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol

Cat. No.: B2776226
CAS No.: 1553969-90-6
M. Wt: 282.303
InChI Key: WXZTYLWPYCMSEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol” is a complex organic compound. It belongs to the family of compounds where an -OH group is attached directly to a benzene ring . The molecule contains a phenol moiety, which is a benzene ring substituted with a hydroxyl group .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, the synthesis of similar compounds involves the Ullmann reaction catalyzed by copper and using 3-methoxyphenol as a co-reagent, followed by demethylation with HBr in acetic acid . Another method involves condensing methyl benzoate and methyl salicylate with various substituents .


Chemical Reactions Analysis

Phenolic compounds like “this compound” are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They also undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

Phenolic compounds generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . They are also moderately soluble in water .

Scientific Research Applications

Synthesis and Biological Activity

Triazole compounds have been synthesized and evaluated for their potential in various biological and chemical applications. For instance, triazole Schiff bases and their metal complexes have demonstrated significant bioactivity, including antioxidant, enzyme inhibition, and antimicrobial properties. The coordination with metal ions such as Fe(II), Co(II), Cu(II), Ni(II), and Zn(II) has been shown to enhance these properties, with computational studies further elucidating the molecular stability and bond strength of these compounds (Sumrra et al., 2018).

Catalytic Activity

The encapsulation of metal complexes in zeolites, involving triazole Schiff bases, has shown promise in catalytic applications, such as the hydroxylation of phenol, demonstrating moderate activity with excellent selectivity (Abbo & Titinchi, 2010). This highlights the potential for triazole derivatives in facilitating chemical transformations.

Antimicrobial and Antifungal Applications

Several studies have focused on the antimicrobial and antifungal activities of triazole derivatives. For example, new 1,2,4-triazole derivatives have been synthesized and shown to possess good to moderate activities against various test microorganisms, indicating their potential as effective antimicrobial agents (Bektaş et al., 2010).

Antioxidant Properties

The antioxidant properties of triazole compounds have been investigated, with some compounds showing promise as antioxidant additives for lubricating oils. This suggests potential applications in industrial settings to enhance the longevity and performance of machinery (Amer et al., 2011).

Mechanism of Action

The mechanism of action of phenolic compounds is often related to their ability to form hydrogen bonds and their reactivity towards electrophilic aromatic substitution . They also exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties .

Future Directions

Phenolic compounds have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and their applications as antioxidants, ultraviolet absorbers, and flame retardants are being explored . The development of efficient methods for their synthesis and modern and accurate methods for their detection and analysis will continue .

Properties

IUPAC Name

4-[5-[(3-aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c16-11-2-1-3-13(8-11)21-9-14-17-15(19-18-14)10-4-6-12(20)7-5-10/h1-8,20H,9,16H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZTYLWPYCMSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=NC(=NN2)C3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.